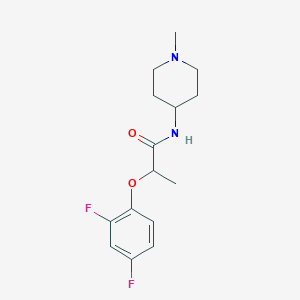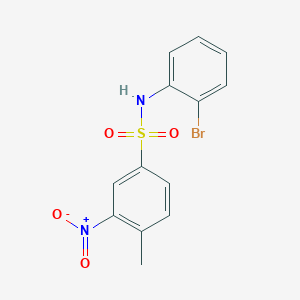
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as DFPP, is a synthetic compound used in scientific research. This compound is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that regulate various physiological processes, including pain, inflammation, and appetite. Therefore, DFPP has potential therapeutic applications for various conditions, including pain, anxiety, and obesity.
作用機序
The mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the inhibition of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide increases the levels of endocannabinoids, which act on cannabinoid receptors in the nervous system. This leads to the modulation of various physiological processes, including pain, inflammation, and appetite.
Biochemical and Physiological Effects
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several biochemical and physiological effects in the body. The inhibition of FAAH leads to increased levels of endocannabinoids, which act on cannabinoid receptors in the nervous system. This leads to the modulation of various physiological processes, including pain, inflammation, and appetite. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to reduce anxiety-like behavior in animal models, suggesting potential therapeutic applications for anxiety disorders.
実験室実験の利点と制限
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent inhibitor of FAAH, which allows for the modulation of endocannabinoid levels in the body. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can be used in various assays to study the role of endocannabinoids in physiological processes. However, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide also has limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide may also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of research is the development of more potent and selective FAAH inhibitors. This can lead to the development of more effective therapies for pain, anxiety, and other conditions. Another area of research is the study of the role of endocannabinoids in various physiological processes. This can lead to a better understanding of the endocannabinoid system and its potential therapeutic applications. Finally, the development of novel delivery methods for 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.
合成法
The synthesis of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves several chemical reactions. The starting material is 2,4-difluorophenol, which is reacted with thionyl chloride to form the corresponding chlorosulfonate. This intermediate is then reacted with N-methylpiperidine to form the desired product, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. The synthesis of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a multi-step process that requires expertise in organic chemistry and careful handling of the reagents.
科学的研究の応用
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. One of the main areas of research is pain management. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to reduce pain in animal models of acute and chronic pain. This effect is mediated by the inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids act on cannabinoid receptors in the nervous system, which modulate pain transmission.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-10(21-14-4-3-11(16)9-13(14)17)15(20)18-12-5-7-19(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOKQPKOROPBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)
![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5169611.png)

![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5169625.png)
![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
![5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5169647.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)

![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)